molecular formula C26H35FO7 B042017 Flurandrenolide acetate CAS No. 2802-11-1

Flurandrenolide acetate

Cat. No. B042017
CAS RN: 2802-11-1
M. Wt: 478.5 g/mol
InChI Key: AUDPKCCPWYXNEV-XTLNBZDDSA-N
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Description

Flurandrenolide acetate is a synthetic glucocorticoid with anti-inflammatory and anti-allergic properties. It functions by interacting with specific cytoplasmic glucocorticoid receptors, leading to the activation of glucocorticoid receptor-mediated gene expression. This results in the induction of anti-inflammatory protein synthesis and the inhibition of inflammatory mediators, thus reducing chronic inflammation and autoimmune reactions (Definitions, 2020).

Synthesis Analysis

The synthesis of Flurandrenolide acetate involves chemical processes that enhance its anti-inflammatory properties through specific structural modifications. These modifications include the addition of activity-enhancing groups such as a 6α-fluorine and a 16α-OH to its molecular structure. These structural alterations are designed to maximize its potency as an anti-inflammatory agent while reducing the salt-retaining property of the parent compound (Gray et al., 1961).

Molecular Structure Analysis

The crystal structure of Flurandrenolide has been determined, showing that it belongs to the space group C2 with cell dimensions indicating two crystallographically independent molecules. The cyclohexenone rings in these molecules adopt different half-chair conformations, and the dioxolane rings assume various puckered forms, illustrating the complex structure of Flurandrenolide (Tanaka et al., 2005).

Chemical Reactions and Properties

Flurandrenolide undergoes degradation in its cream base, leading to the formation of major degradation products. The synthesis of these degradation products has been described, offering insights into the chemical reactions and stability of Flurandrenolide (Pearlman et al., 1984).

Physical Properties Analysis

Though specific studies directly detailing the physical properties of Flurandrenolide acetate were not found in the search, generally, the physical properties of synthetic glucocorticoids like Flurandrenolide acetate include solubility in various solvents, melting points, and crystalline forms which are crucial for their formulation and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of Flurandrenolide acetate, such as reactivity, stability under various conditions, and interactions with biological molecules, are key to its function as an anti-inflammatory and anti-allergic agent. The degradation studies provide partial insights into its chemical stability and reactivity under certain conditions (Pearlman et al., 1984).

Scientific Research Applications

  • Treatment of Granuloma Gluteale Infantum : Flurandrenolide-impregnated tape has been found effective in treating granuloma gluteale infantum, rapidly flattening cutaneous lesions while taking longer to alleviate erythema (I. Kikuchi & M. Jono, 1976).

  • Efficacy in Psoriasis Treatment : In comparison to diflorasone diacetate ointment, flurandrenolide tape has shown greater effectiveness in treating psoriatic plaques (G. Krueger et al., 1998).

  • Risk of Corticosteroid-Induced Glaucoma : Chronic topical use of flurandrenolide can lead to corticosteroid-induced glaucoma in susceptible individuals, with varying degrees of reversibility (Brubaker Rf & Halpin Ja, 1975).

  • Mechanism of Action : It works by activating glucocorticoid receptors and inducing anti-inflammatory proteins, thereby reducing chronic inflammation and autoimmune reactions (2020).

  • Improved Formulation for Psoriatic Patients : A new cream vehicle for flurandrenolide, featuring optimal solubility, minimal irritation, and no sensitizing preservatives, has been developed, enhancing its effectiveness in treating psoriasis (E. L. Jones et al., 1978).

  • Degradation Products Analysis : Studies have identified major degradation products of flurandrenolide in Cordran cream, which include C20-aldehyde, C20-carboxylic acid, and C17-carboxylic acid, using HPLC assays for analysis (R. Pearlman et al., 1984).

  • Phototherapy Considerations : When using flurandrenolide tape during PUVA therapy, adjustments or removal may be necessary for UVB phototherapy due to its greater absorption in the UVB range (V. Setaluri et al., 2000).

Safety And Hazards

Flurandrenolide topical is used to help relieve redness, itching, swelling, or other discomfort caused by skin conditions . Side effects can include stinging, burning, itching, irritation, dryness, or redness of the skin . Skin infections can become worse when using this medication .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h8,15-16,18-19,21-22,30H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPKCCPWYXNEV-XTLNBZDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)CCC45C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)CC[C@]45C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950707
Record name 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flurandrenolide acetate

CAS RN

2802-11-1
Record name Pregn-4-ene-3,20-dione, 21-(acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β,16α)-
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Record name Flurandrenolide acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurandrenolide acetate
Source DrugBank
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Record name 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
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Record name FLURANDRENOLIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Karakka Kal, TK Karatt, J Nalakath… - Analytical Science …, 2021 - Wiley Online Library
Corticoids have found their way into the globe of sports, due to their anti‐inflammatory properties, and have often found to be added to dietary supplements for illegally improving the …

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